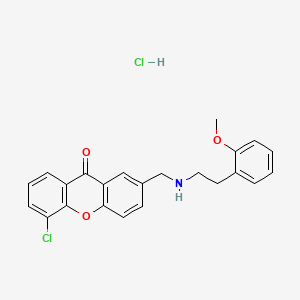

Sirt2-IN-12

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H21Cl2NO3 |

|---|---|

Molecular Weight |

430.3 g/mol |

IUPAC Name |

5-chloro-2-[[2-(2-methoxyphenyl)ethylamino]methyl]xanthen-9-one;hydrochloride |

InChI |

InChI=1S/C23H20ClNO3.ClH/c1-27-20-8-3-2-5-16(20)11-12-25-14-15-9-10-21-18(13-15)22(26)17-6-4-7-19(24)23(17)28-21;/h2-10,13,25H,11-12,14H2,1H3;1H |

InChI Key |

ZXKVGMQZHZVEJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC3=C(C=C2)OC4=C(C3=O)C=CC=C4Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Sirt2-IN-12 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirt2-IN-12, also identified as Compound 3, is a known inhibitor of Sirtuin 2 (SIRT2).[1][2] However, publicly accessible scientific literature detailing its specific mechanism of action, comprehensive experimental protocols, and its precise effects on cellular signaling pathways is limited. This guide provides the available quantitative data for this compound and presents a general overview of the mechanism of action for SIRT2 inhibitors based on current research, while clearly noting that these details are not specific to this compound.

This compound: Quantitative Data

The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50), which indicates its potency in inhibiting SIRT2 enzyme activity.

| Compound Name | Alternative Name | Target | IC50 Value |

| This compound | Compound 3 | SIRT2 | 50 μM[1][2] |

General Mechanism of Action of SIRT2 Inhibitors

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[3] It is predominantly located in the cytoplasm and plays a crucial role in various cellular processes by removing acetyl groups from a wide range of protein substrates.[3] The inhibition of SIRT2 can therefore modulate these cellular functions.

The general mechanism of action for SIRT2 inhibitors involves binding to the active site of the SIRT2 enzyme, which prevents the binding of its natural substrates and the co-substrate NAD+.[4] This inhibition leads to the hyperacetylation of SIRT2 target proteins. Key substrates of SIRT2 include α-tubulin, p53, and various metabolic enzymes.[5][6]

Effects on Microtubule Dynamics

A primary and well-studied substrate of SIRT2 is α-tubulin.[6] SIRT2 deacetylates α-tubulin, and inhibition of SIRT2 leads to an increase in acetylated α-tubulin.[6] This can affect microtubule stability and dynamics, which in turn can impact cell motility, mitosis, and intracellular transport.[7]

Regulation of Cell Cycle and Apoptosis

SIRT2 is involved in the regulation of the cell cycle, particularly during mitosis.[3] By deacetylating proteins involved in cell cycle checkpoints, SIRT2 helps to ensure proper chromosomal segregation. Inhibition of SIRT2 can lead to cell cycle arrest and, in some cancer cells, induce apoptosis.[5] This is partly mediated through the hyperacetylation of tumor suppressor proteins like p53.[5][6]

Modulation of Metabolic Pathways

SIRT2 targets several key enzymes involved in metabolic pathways such as glycolysis, gluconeogenesis, and fatty acid oxidation.[8] Inhibition of SIRT2 can alter the acetylation status and activity of these enzymes, leading to changes in cellular metabolism.[8] For instance, loss or inhibition of SIRT2 has been shown to enhance glycolysis and oxidative phosphorylation in T cells.[8]

Key Cellular Signaling Pathways Modulated by SIRT2 Inhibition

Due to the lack of specific data for this compound, the following signaling pathway diagram illustrates a generalized overview of the pathways affected by SIRT2 inhibition.

Caption: Generalized signaling pathways affected by SIRT2 inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, a general experimental workflow for assessing a novel SIRT2 inhibitor would typically involve the following assays.

In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This assay is used to determine the IC50 value of a compound against SIRT2.

-

Reagents and Materials : Recombinant human SIRT2 enzyme, fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue), NAD+, developer solution, assay buffer (e.g., Tris-HCl, NaCl, DTT), test compound (this compound), and a known SIRT2 inhibitor as a positive control.

-

Procedure :

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the different concentrations of the test compound to the respective wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the inhibitor binds to SIRT2 within a cellular context.

-

Cell Culture and Treatment : Culture a suitable cell line (e.g., a cancer cell line known to express SIRT2) to a sufficient density. Treat the cells with the test compound or a vehicle control for a specific duration.

-

Heating and Lysis : Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures. After heating, lyse the cells to release the proteins.

-

Protein Quantification : Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant containing the soluble proteins.

-

Western Blot Analysis : Analyze the amount of soluble SIRT2 in each sample using Western blotting with a SIRT2-specific antibody.

-

Data Analysis : Plot the amount of soluble SIRT2 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the SIRT2 protein.

Caption: General experimental workflow for characterizing a SIRT2 inhibitor.

Conclusion

This compound is identified as an inhibitor of SIRT2 with a reported IC50 of 50 μM.[1][2] While this provides a measure of its potency, a comprehensive understanding of its therapeutic potential is limited by the absence of detailed studies in the public domain. Further research is required to elucidate its specific mechanism of action, its effects on various signaling pathways, and its efficacy in different disease models. The general principles of SIRT2 inhibition, including the modulation of microtubule dynamics, cell cycle regulation, and metabolism, provide a foundational framework for the potential biological effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin 2 deficiency aggravates ageing-induced vascular remodelling in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of SIRT2-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2] Primarily localized in the cytoplasm, SIRT2 is involved in diverse cellular processes such as cell cycle regulation, microtubule dynamics, and metabolic homeostasis through the deacetylation of various protein substrates.[3] The pursuit of potent and selective SIRT2 inhibitors is a key focus in drug discovery to modulate these pathways for therapeutic benefit. This technical guide details the discovery and initial development of SIRT2-IN-12, a novel xanthone-derived inhibitor of SIRT2.

Discovery of this compound

This compound, also identified as compound 3 in its discovery publication, is a novel synthetic small molecule belonging to the xanthone chemical class.[4] Its development was part of a focused effort to explore new chemical scaffolds for SIRT2 inhibition. The discovery was detailed in the 2024 publication "Novel xanthone derivatives as potent sirtuin 2 inhibitors" in Bioorganic & Medicinal Chemistry Letters.[4]

The rationale for exploring xanthone derivatives was their potential to offer novel structural motifs for interaction with the SIRT2 active site. The synthesis of a series of six amino derivatives of xanthone was undertaken to investigate their structure-activity relationship (SAR) with respect to SIRT2 inhibition.[4]

Chemical Synthesis

The synthesis of this compound (5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride) was achieved through a multi-step chemical process. The general synthetic pathway for the series of xanthone derivatives involved the initial synthesis of a xanthone scaffold followed by the introduction of various amino functionalities.

Synthesis of this compound (Compound 3)

While the full, detailed step-by-step synthesis protocol is proprietary to the research publication, the general approach for this class of compounds involves:

-

Synthesis of the Chlorinated Xanthone Core: This typically involves the condensation and cyclization of appropriately substituted benzoic acid and phenol precursors to form the tricyclic xanthone ring system with a chlorine substituent.

-

Functionalization of the Xanthone Core: Introduction of a reactive group, such as a bromomethyl or chloromethyl group, at the C2 position of the xanthone.

-

Introduction of the Amino Side Chain: Nucleophilic substitution of the reactive group with 2-methoxyphenethylamine to yield the secondary amine.

-

Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt, improving solubility and handling properties.

Biological Activity and Data

Biochemical screening of the synthesized xanthone derivatives revealed significant SIRT2 inhibitory activity. This compound (compound 3) emerged as a highly potent inhibitor within this series.

| Compound ID | Chemical Name | SIRT2 Inhibitory Activity (%) |

| This compound (3) | 5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride | 93.2% |

| Compound 4 | 5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride | 48.5% |

Data extracted from Mazur et al., Bioorg Med Chem Lett., 2024.[4]

The structure-activity analysis from this initial study indicated that secondary amines, as present in this compound, were more favorable for potent SIRT2 inhibition compared to the tertiary piperazine derivatives.[4] Further characterization revealed that these compounds did not exhibit activating activity towards SIRT1 and lacked antioxidant properties in a DPPH in vitro assay.[4]

Experimental Protocols

The following provides a detailed methodology for the key experiment cited in the discovery of this compound.

SIRT2 Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against SIRT2 using a fluorometric assay.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trichostatin A and a lysine developer)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds (including this compound) in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

-

Enzyme Reaction:

-

Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 15 µL of the SIRT2 enzyme solution (at a predetermined concentration) to each well.

-

Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

-

Development:

-

Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

SIRT2 is implicated in a multitude of cellular signaling pathways. Its inhibition by compounds like this compound can therefore have significant downstream effects. The primary mechanism of action of SIRT2 inhibitors is the prevention of the deacetylation of its substrates. This leads to the hyperacetylation of these target proteins, altering their function and impacting the signaling cascades they regulate.

Key signaling pathways influenced by SIRT2 activity include:

-

Cell Cycle Regulation: SIRT2 deacetylates α-tubulin and histone H4 at lysine 16 (H4K16), playing a role in microtubule organization and chromatin condensation during mitosis. Inhibition of SIRT2 can lead to cell cycle arrest.

-

Metabolic Regulation: SIRT2 influences glucose and lipid metabolism by deacetylating key enzymes and transcription factors such as FOXO1 and PEPCK, thereby affecting processes like gluconeogenesis and adipogenesis.[3]

-

Neurodegeneration: In models of neurodegenerative diseases like Parkinson's and Huntington's, SIRT2 has been shown to deacetylate α-synuclein and be involved in pathways related to protein aggregation and toxicity. SIRT2 inhibition has shown neuroprotective effects in preclinical models.

-

Cancer Pathology: The role of SIRT2 in cancer is complex and context-dependent, acting as both a tumor suppressor and an oncogene. It can influence cancer cell migration, proliferation, and survival through pathways such as the Akt/GSK-3β/β-catenin and STAT3/VEGFA signaling cascades.

The specific downstream effects of this compound are yet to be fully elucidated and will be a focus of future research.

Visualizations

Conclusion and Future Directions

The discovery of this compound as a potent, xanthone-based inhibitor of SIRT2 represents a valuable addition to the chemical tools available for studying SIRT2 biology. Its novel scaffold provides a new avenue for the development of therapeutic agents targeting SIRT2.

Future research will likely focus on:

-

Comprehensive Selectivity Profiling: Assessing the inhibitory activity of this compound against other sirtuin family members and other histone deacetylases to determine its selectivity.

-

Mechanism of Action Studies: Elucidating the precise binding mode of this compound within the SIRT2 active site through techniques such as X-ray crystallography and molecular modeling.

-

Cellular and In Vivo Efficacy: Evaluating the ability of this compound to engage SIRT2 in cellular models and its therapeutic potential in animal models of relevant diseases.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the drug-like properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

The continued development of this compound and its analogs holds promise for advancing our understanding of SIRT2-mediated pathophysiology and for the potential development of novel therapeutics.

References

Sirt2-IN-12 and the Landscape of SIRT2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sirt2-IN-12

This compound is identified as an inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent class III histone deacetylase family.[1] Limited commercially available data indicates that this compound exhibits inhibitory activity against SIRT2 with a reported half-maximal inhibitory concentration (IC50) of 50 μM.[1] Beyond this initial characterization, detailed public-domain information regarding its specific mechanism of action, chemical structure, and broader biological effects is not extensively documented. This guide will, therefore, provide a comprehensive technical overview of SIRT2 inhibition, contextualizing the role of molecules like this compound within the broader landscape of SIRT2-targeted drug discovery and research. We will delve into the established mechanisms of SIRT2 action, the consequences of its inhibition, and the experimental protocols used to investigate these processes, drawing upon data from well-characterized SIRT2 inhibitors to illustrate these principles.

The Core Target: Sirtuin 2 (SIRT2)

SIRT2 is a versatile deacetylase with a primary cytoplasmic localization, although it can translocate to the nucleus under specific cellular conditions, such as during mitosis.[2] It plays a crucial role in a multitude of cellular processes by removing acetyl groups from a wide array of histone and non-histone protein substrates.

Key Functions of SIRT2:

-

Cytoskeletal Regulation: SIRT2 is a primary deacetylase of α-tubulin, a key component of microtubules.[2] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, thereby impacting cell motility, division, and intracellular transport.[2]

-

Cell Cycle Control: SIRT2 is implicated in the regulation of mitotic progression.[3][4] It deacetylates histone H4 at lysine 16 (H4K16ac) during the G2/M transition, which is important for proper chromatin condensation.[2]

-

Metabolic Homeostasis: SIRT2 targets several key metabolic enzymes and transcription factors. It can influence glycolysis, gluconeogenesis, and adipogenesis.[5][6] For instance, it can deacetylate and regulate the activity of enzymes like phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[5]

-

Genomic Stability and DNA Repair: SIRT2 is involved in the DNA damage response, contributing to the maintenance of genomic integrity.

-

Inflammation and Oxidative Stress: SIRT2 can modulate inflammatory pathways, in part by deacetylating the p65 subunit of NF-κB, leading to the suppression of inflammatory responses.[6] It also plays a role in mitigating oxidative stress.[6]

Mechanism of SIRT2 Inhibition

SIRT2 inhibitors are small molecules designed to interfere with the deacetylase activity of the SIRT2 enzyme.[7] The catalytic mechanism of SIRT2 is dependent on NAD+ as a cofactor. Inhibitors can act through various mechanisms, but a common strategy involves blocking the active site to prevent the binding of either the acetylated substrate or the NAD+ cofactor.[7] This leads to a hyperacetylated state of SIRT2 substrates, which in turn modulates their function and downstream signaling pathways.

Key Signaling Pathways Modulated by SIRT2 Inhibition

The inhibition of SIRT2 can have profound effects on multiple signaling cascades, making it a therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[8]

-

ERK1/2 Signaling: SIRT2 has been shown to influence the ERK1/2 signaling pathway. Overexpression of SIRT2 can activate ERK1/2, promoting cell proliferation in certain cell types like C2C12 myoblasts.[3][4] Conversely, inhibition of SIRT2 could potentially dampen this pathway in specific contexts.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. SIRT2 can interact with and modulate components of this pathway.[5]

-

p53 Signaling: The tumor suppressor protein p53 is a known substrate of SIRT2. Inhibition of SIRT2 can lead to increased acetylation of p53, which can enhance its transcriptional activity and promote apoptosis in cancer cells.[7]

Below is a diagram illustrating the central role of SIRT2 in various cellular pathways.

Caption: Overview of SIRT2's central role in cellular signaling.

Quantitative Data on SIRT2 Inhibitors

A variety of small molecule inhibitors targeting SIRT2 have been developed and characterized. The table below summarizes the IC50 values for several common SIRT2 inhibitors, providing a basis for comparing their potency.

| Inhibitor | IC50 (μM) | Target(s) | Notes |

| This compound | 50 | SIRT2 | Limited data available.[1] |

| AGK2 | 3.5 | SIRT2 | Selective inhibitor, widely used as a research tool.[9] |

| SirReal2 | 0.96 | SIRT2 | Potent and specific SIRT2 inhibitor.[10] |

| Tenovin-6 | ~10-20 | SIRT1/SIRT2 | Dual inhibitor of SIRT1 and SIRT2.[9] |

| Suramin Sodium | 9.8 | SIRT2 | Non-selective inhibitor.[11] |

Experimental Protocols

Investigating the effects of SIRT2 inhibitors like this compound requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)

This assay is a common method for screening and characterizing SIRT2 inhibitors by measuring the deacetylation of a synthetic, fluorogenic substrate.

Principle: An acetylated peptide substrate coupled to a fluorophore is incubated with SIRT2. Upon deacetylation by SIRT2, a developer solution containing a protease cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT2 activity.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 residues)[11]

-

NAD+

-

SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin)

-

SIRT2 inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the SIRT2 inhibitor in assay buffer.

-

In a 96-well plate, add the following in order:

-

SIRT2 assay buffer

-

SIRT2 inhibitor dilutions (or DMSO for control)

-

Recombinant SIRT2 enzyme

-

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the enzymatic reaction and develop the signal by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Caption: Workflow for a fluorometric in vitro SIRT2 inhibition assay.

Cell-Based α-Tubulin Acetylation Assay (Western Blot)

This assay assesses the ability of a SIRT2 inhibitor to increase the acetylation of its endogenous substrate, α-tubulin, within cells.

Principle: Cells are treated with the SIRT2 inhibitor, leading to an accumulation of acetylated α-tubulin. Total protein is then extracted, and the levels of acetylated α-tubulin and total α-tubulin are quantified by Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

SIRT2 inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SIRT2 inhibitor (and a DMSO vehicle control) for a desired time period (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against total α-tubulin as a loading control.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Conclusion

While specific data on this compound is sparse, its identification as a SIRT2 inhibitor places it within a critical and expanding field of research. The diverse roles of SIRT2 in cellular physiology and pathology underscore the therapeutic potential of its inhibitors. A thorough understanding of the underlying signaling pathways and the application of rigorous experimental protocols, as detailed in this guide, are essential for advancing the development and characterization of novel SIRT2-targeted agents for the benefit of human health. Further investigation into the precise molecular interactions and cellular effects of this compound is warranted to fully elucidate its potential as a research tool or therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Sirt2 induces C2C12 myoblasts proliferation by activation of the ERK1/2 pathway [sciengine.com]

- 5. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Sirt2-IN-12: A Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Sirt2-IN-12, a novel inhibitor of Sirtuin 2 (SIRT2). This document consolidates available data on its inhibitory potency, selectivity over other sirtuin isoforms, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, also identified as Compound 3 , is a novel synthetic molecule belonging to the xanthone class of compounds.[1][2] Its chemical name is 5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride.[1] As a modulator of SIRT2, a key NAD+-dependent protein deacetylase, this compound holds potential for investigating the diverse cellular roles of SIRT2 and as a starting point for the development of therapeutics targeting pathways regulated by this enzyme. SIRT2 is implicated in a variety of cellular processes, including cell cycle regulation, metabolic control, and neurodegeneration, making its selective inhibition a topic of significant research interest.

Target Specificity and Potency

This compound has been identified as a potent inhibitor of SIRT2. The primary quantitative data available for its inhibitory activity is summarized in the table below.

| Compound | Target | Activity | Concentration | Assay Type | Reference |

| This compound (Compound 3) | SIRT2 | 93.2% inhibition | 50 µM | Biochemical | [1] |

| This compound (Compound 3) | SIRT2 | IC50: 50 µM | - | Biochemical | [3][4][5] |

Selectivity Profile

The selectivity of a chemical probe is critical for its utility in target validation and as a potential therapeutic agent. Preliminary data on the selectivity of this compound is available, indicating a degree of specificity for SIRT2.

| Compound | Off-Target | Activity | Assay Type | Reference |

| This compound (Compound 3) | SIRT1 | No activating activity | Biochemical | [1] |

| This compound (Compound 3) | - | No antioxidant activity | DPPH in vitro assay | [1] |

It is important to note that the absence of SIRT1 activation does not preclude inhibitory activity. Comprehensive profiling of this compound against other sirtuin isoforms (SIRT1, SIRT3-7) and a broader panel of kinases and other off-targets is necessary to fully elucidate its selectivity profile.

Experimental Protocols

The following section details the methodologies employed in the characterization of this compound.

SIRT2 Inhibition Assay (Biochemical)

The inhibitory activity of this compound against SIRT2 was determined using a fluorogenic biochemical assay. This type of assay is a standard method for measuring the activity of sirtuin enzymes.

Principle: The assay measures the deacetylation of a synthetic substrate by the SIRT2 enzyme. The deacetylated product is then processed by a developer enzyme, which releases a fluorescent molecule. The intensity of the fluorescence is directly proportional to the activity of the SIRT2 enzyme.

General Protocol:

-

Reagents and Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+ (sirtuin co-substrate)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Developer solution (containing a protease or other enzyme to release the fluorophore)

-

Assay buffer

-

96-well black microplates

-

-

Procedure:

-

Prepare a solution of the SIRT2 enzyme in the assay buffer.

-

Add this compound at the desired concentration (e.g., 50 µM) to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known SIRT2 inhibitor).

-

Add the SIRT2 enzyme solution to the wells and incubate for a defined period at a specific temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Allow the deacetylation reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and initiate the development step by adding the developer solution.

-

Incubate for a further period to allow for the generation of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition by comparing the fluorescence signal in the wells containing this compound to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling context of SIRT2 and a typical workflow for inhibitor screening.

Caption: A diagram illustrating the central role of SIRT2 in deacetylating key protein targets involved in various cellular processes.

Caption: A generalized workflow for the identification and characterization of novel SIRT2 inhibitors.

Conclusion and Future Directions

This compound (Compound 3) is a novel xanthone-based inhibitor of SIRT2 with demonstrated high potency in biochemical assays. The initial characterization suggests a degree of selectivity, as it does not activate SIRT1 or possess antioxidant properties. However, a comprehensive understanding of its specificity and off-target effects requires further investigation. Future studies should focus on:

-

Comprehensive Selectivity Profiling: Testing this compound against a full panel of sirtuin isoforms (SIRT1-7) and other relevant enzyme classes to determine its selectivity index.

-

Cellular Target Engagement: Validating the inhibition of SIRT2 in a cellular context, for example, by measuring the acetylation status of known SIRT2 substrates like α-tubulin.

-

Functional Cellular Assays: Investigating the effects of this compound on cellular processes regulated by SIRT2, such as cell cycle progression, apoptosis, and metabolic pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

This in-depth characterization will be crucial for establishing this compound as a valuable research tool and for exploring its therapeutic potential.

References

The Role of Sirt2-IN-12 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a critical regulator of various cellular processes, including metabolic pathways, cytoskeletal dynamics, and, notably, cell cycle progression. Its dysregulation has been implicated in a range of diseases, making it a compelling target for therapeutic intervention. Sirt2-IN-12 is a chemical probe that acts as an inhibitor of SIRT2. This technical guide provides an in-depth analysis of the role of this compound in cell cycle progression, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Concepts: SIRT2 and the Cell Cycle

SIRT2's involvement in the cell cycle is multifaceted. It is predominantly cytoplasmic but transiently localizes to the nucleus during the G2/M transition.[1] This nuclear translocation is crucial for its role in deacetylating key substrates, such as histone H4 at lysine 16 (H4K16ac), a modification that facilitates chromatin condensation necessary for mitosis.[1] Furthermore, SIRT2 targets α-tubulin, a major component of microtubules, influencing spindle dynamics and mitotic progression.[2] Inhibition of SIRT2 is therefore hypothesized to disrupt these processes, leading to alterations in cell cycle progression.

Quantitative Data on SIRT2 Inhibition and Cell Cycle Arrest

While specific quantitative data for this compound's effect on cell cycle phase distribution is not yet widely published, studies on SIRT2 knockdown provide a strong indication of the likely consequences of its inhibition. In a study involving BV2 microglial cells, silencing of SIRT2 via siRNA resulted in a significant arrest in the G0/G1 phase of the cell cycle.[3]

| Cell Cycle Phase | Control (siRNA) | SIRT2 Silenced (siRNA) |

| G0/G1 | 61.2% | 79.6% |

| S | 31.1% | 14.7% |

| G2/M | Not specified | Not specified |

| Table 1: Effect of SIRT2 Silencing on Cell Cycle Phase Distribution in BV2 Microglia.[3] |

These findings suggest that inhibition of SIRT2, such as with this compound, is likely to induce a G0/G1 cell cycle arrest, characterized by a decrease in the proportion of cells in the S phase. Further research is needed to quantify the precise dose-dependent effects of this compound on various cell lines.

Key Signaling Pathways

The inhibitory effect of this compound on cell cycle progression is mediated through its influence on key signaling pathways. One of the primary mechanisms involves the deacetylation of α-tubulin and the regulation of cyclin-dependent kinases.

Regulation of Microtubule Dynamics

SIRT2 is a known deacetylase of α-tubulin.[2] Acetylation of α-tubulin is associated with stable microtubules, which are essential for the proper formation and function of the mitotic spindle. By inhibiting SIRT2, this compound is expected to lead to an accumulation of acetylated α-tubulin, thereby altering microtubule dynamics and potentially leading to mitotic arrest.

Modulation of CDK9 Activity

Another critical pathway involves the regulation of Cyclin-Dependent Kinase 9 (CDK9). SIRT2 has been shown to deacetylate CDK9 at lysine 48, a modification that stimulates its kinase activity.[4][5] CDK9 is essential for the recovery from replication stress.[4] By inhibiting SIRT2, this compound would lead to a hyperacetylated and less active form of CDK9, potentially impairing the cell's ability to respond to and recover from DNA replication stress, which could contribute to cell cycle arrest.

Experimental Protocols

To investigate the role of this compound in cell cycle progression, a combination of cellular and biochemical assays is essential.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle phase distribution.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Acetylated α-Tubulin

This method is used to assess the direct impact of this compound on its known substrate, α-tubulin.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.

SIRT2 Deacetylase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on SIRT2's enzymatic activity.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)

-

NAD+

-

This compound

-

Assay buffer

-

Developer solution

-

Microplate reader

Procedure:

-

In a microplate, combine the assay buffer, NAD+, and various concentrations of this compound.

-

Add the recombinant SIRT2 enzyme to initiate the pre-incubation.

-

Add the fluorogenic SIRT2 substrate to start the deacetylase reaction.

-

After a defined incubation period, add the developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence using a microplate reader. The decrease in fluorescence in the presence of this compound is proportional to its inhibitory activity.

Conclusion

This compound holds significant promise as a tool to probe the function of SIRT2 in cell cycle regulation and as a potential starting point for the development of novel therapeutics. The available evidence strongly suggests that its inhibitory action on SIRT2 leads to cell cycle arrest, likely through the disruption of microtubule dynamics and the modulation of key cell cycle regulators like CDK9. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the precise mechanisms of action of this compound and to quantify its effects on cell cycle progression in various cellular contexts. As research in this area continues, a more detailed understanding of the therapeutic potential of targeting SIRT2 will undoubtedly emerge.

References

- 1. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SirT2 (D4O5O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT2 directs the replication stress response through CDK9 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Sirt2-IN-12 and the Therapeutic Potential of SIRT2 Inhibition in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a compelling therapeutic target for a range of neurodegenerative diseases. A growing body of preclinical evidence suggests that inhibition of SIRT2 can mitigate key pathological features associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide consolidates the current understanding of the role of SIRT2 in neurodegeneration and explores the therapeutic potential of its inhibition, with a focus on the representative inhibitor, Sirt2-IN-12. While specific data on this compound in neurodegenerative models is limited, this guide leverages findings from other well-characterized SIRT2 inhibitors to provide a comprehensive overview of the mechanisms of action, relevant experimental protocols, and key quantitative data.

Introduction to SIRT2 in Neurodegeneration

SIRT2 is a member of the sirtuin family of proteins, which play crucial roles in cellular processes such as cell cycle control, genomic stability, and metabolism. In the central nervous system, SIRT2 is abundantly expressed and has been implicated in the pathophysiology of several neurodegenerative disorders.[1][2] The prevailing hypothesis is that inhibition of SIRT2's deacetylase activity is neuroprotective.[2][3] This protection is thought to be mediated through various mechanisms, including the modulation of protein aggregation, enhancement of autophagy, and regulation of microtubule dynamics and cholesterol biosynthesis.[3][4]

This compound is a known inhibitor of SIRT2 with a reported IC50 of 50 μM. While comprehensive studies on its effects in neurodegenerative models are not yet widely published, its potential can be inferred from the broader class of SIRT2 inhibitors.

Quantitative Data on SIRT2 Inhibitors in Neurodegenerative Models

The following tables summarize key quantitative data from studies on various SIRT2 inhibitors in preclinical models of neurodegenerative diseases. This data provides a benchmark for the potential efficacy of compounds like this compound.

Table 1: In Vitro Efficacy of SIRT2 Inhibitors

| Inhibitor | IC50 (SIRT2) | Cell Model | Disease Model | Key Findings | Reference |

| This compound | 50 μM | - | - | Data not available | Vendor Data |

| AGK2 | 3.5 μM | PC12 cells | Parkinson's Disease | Reduced α-synuclein toxicity and aggregation. | [5] |

| AK-7 | 15.5 μM | Primary striatal neurons | Huntington's Disease | Reduced mutant huntingtin aggregation and improved neuronal viability. | [3] |

| 33i | Not Reported | APP/PS1 mouse model primary neurons | Alzheimer's Disease | Reduced amyloid pathology and neuroinflammation. | [1] |

| TM (Thiomyristoyl) | 28 nM | MCF-7 cells | Cancer (relevant for mechanism) | Potent and specific SIRT2 inhibition. |

Table 2: In Vivo Efficacy of SIRT2 Inhibitors

| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reference |

| AK-7 | R6/2 mouse | Huntington's Disease | Not specified | Improved motor function, extended survival, reduced brain atrophy. | [3] |

| 33i | APP/PS1 mouse | Alzheimer's Disease | Not specified | Improved cognitive function, reduced amyloid plaques. | [1] |

| AGK2 | C57BL/6 mice | Ischemic Stroke | Not specified | Downregulation of AKT/FOXO3a and MAPK pathways, neuroprotection. | [6] |

Key Signaling Pathways and Mechanisms of Action

SIRT2 inhibition imparts its neuroprotective effects through multiple downstream pathways. The following diagrams illustrate some of the key mechanisms.

Caption: SIRT2 inhibition on α-synuclein aggregation in Parkinson's disease.

In the context of Parkinson's disease, SIRT2 directly deacetylates α-synuclein, promoting its aggregation into toxic oligomers and Lewy bodies.[7] Inhibition of SIRT2 leads to the accumulation of acetylated α-synuclein, which is less prone to aggregation.[7] Furthermore, SIRT2 inhibition can enhance autophagic clearance of misfolded proteins, further reducing the toxic burden.

References

- 1. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Sirt2 Inhibitors in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary findings for Sirtuin 2 (Sirt2) inhibitors in the context of metabolic disorders. Due to the limited public data on a specific compound designated "Sirt2-IN-12," this document synthesizes available information on this compound and other well-characterized Sirt2 inhibitors, such as AGK2 and SirReal2, to offer a comprehensive resource for researchers in this field.

Core Concepts

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is predominantly located in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle control and lipid synthesis.[1] Its involvement in metabolic regulation has made it a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] Inhibition of SIRT2 has been shown to modulate insulin sensitivity, glucose homeostasis, and adipogenesis, suggesting its potential as a therapeutic strategy.[3]

Quantitative Data on Sirt2 Inhibitors

The following tables summarize the available quantitative data for this compound and other key Sirt2 inhibitors. This information is crucial for comparing the potency and selectivity of these compounds.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | SIRT2 | 50 µM | Not Specified | [4] |

| AGK2 | SIRT2 | 3.5 µM | Cell-free | [5][6] |

| SIRT1 | 30 µM | Cell-free | [6] | |

| SIRT3 | 91 µM | Cell-free | [6] | |

| SirReal2 | SIRT2 | 140 nM | Cell-free | [5][7] |

| Thiomyristoyl (TM) | SIRT2 | 28 nM | Cell-free | [5] |

| SIRT1 | 98 µM | Cell-free | [5] | |

| AK-7 | SIRT2 | 15.5 µM | Cell-free | [5] |

| Sirtinol | SIRT2 | 38 µM | Cell-free | [5] |

| SIRT1 | 131 µM | Cell-free | [5] | |

| Tenovin-6 | SIRT2 | 10 µM | Cell-free | [5] |

Key Signaling Pathways

SIRT2 exerts its influence on metabolism through various signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of Sirt2 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key experiments in the study of Sirt2 inhibitors in metabolic disorders.

In Vitro SIRT2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT2.

Methodology:

-

Preparation: Prepare a reaction mixture containing recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and varying concentrations of the test inhibitor (e.g., this compound) in an assay buffer.

-

Initiation: Initiate the deacetylation reaction by adding NAD+.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Development: Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Detection: Measure the fluorescence intensity using a microplate reader.

-

Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Murine Model of Diet-Induced Obesity

This protocol outlines the use of a diet-induced obesity mouse model to evaluate the in vivo efficacy of a Sirt2 inhibitor.

Methodology:

-

Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.

-

Treatment: Administer the Sirt2 inhibitor (e.g., AGK2) or vehicle control to the HFD-fed mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 4-8 weeks).

-

Metabolic Phenotyping:

-

Body Weight and Composition: Monitor body weight weekly. At the end of the study, determine body composition (fat and lean mass) using techniques like DEXA or MRI.

-

Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

-

Blood Parameters: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

-

Tissue Analysis:

-

Liver: Harvest the liver to assess steatosis by histological analysis (H&E and Oil Red O staining) and to measure hepatic triglyceride content.

-

Adipose Tissue: Collect and weigh various adipose tissue depots (e.g., epididymal, subcutaneous).

-

-

Mechanism of Action Studies:

-

Western Blotting: Analyze protein expression and acetylation status of SIRT2 targets (e.g., PGC-1α, FOXO1) in liver and adipose tissue.

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation, lipid metabolism, and glucose metabolism.

-

Logical Workflow for Preclinical Evaluation

The preclinical evaluation of a novel Sirt2 inhibitor for metabolic disorders typically follows a structured workflow.

Conclusion

The preliminary data on Sirt2 inhibitors, including the emerging compound this compound and more established molecules like AGK2 and SirReal2, highlight the therapeutic potential of targeting SIRT2 in metabolic disorders. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers to advance the development of novel therapeutics in this promising area. Further investigation is warranted to fully elucidate the efficacy, safety, and mechanisms of action of these compounds in preclinical and clinical settings.

References

- 1. sochob.cl [sochob.cl]

- 2. researchgate.net [researchgate.net]

- 3. Distinctive Roles of Sirtuins on Diabetes, Protective or Detrimental? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT2 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Sirt2-IN-12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sirt2-IN-12, a xanthone-based inhibitor of Sirtuin 2 (SIRT2). This document consolidates key information on its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols to support its application in scientific research and drug development.

Chemical Structure and Properties

This compound, also identified as Compound 3 in the scientific literature, is chemically known as 5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride[1][2]. Its structure is characterized by a central tricyclic xanthone core.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁Cl₂NO₃ | MedChemExpress[2] |

| Molecular Weight | 430.32 g/mol | MedChemExpress[2] |

| Canonical SMILES | O=C1C2=C(OC3=C1C=CC=C3Cl)C=CC(CNCCC4=CC=CC=C4OC)=C2.Cl | MedChemExpress[2] |

| InChI Key | Not readily available | |

| CAS Number | Not readily available | |

| Predicted logP | Not readily available | |

| Aqueous Solubility | Not readily available |

Pharmacological Properties

This compound is a known inhibitor of SIRT2, an NAD⁺-dependent deacetylase. Its primary pharmacological activity is summarized in the following table.

| Property | Value | Source |

| Target | Sirtuin 2 (SIRT2) | MedChemExpress[1][2] |

| IC₅₀ | 50 µM | MedChemExpress[1][2] |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not explicitly published, the general synthesis of 2-aminomethyl-9H-xanthen-9-one derivatives can be inferred from the literature on xanthone synthesis. The process typically involves the construction of the xanthone scaffold followed by functionalization, such as aminomethylation.

A plausible synthetic route, based on general methods for similar structures, is outlined below. This should be considered a general guide and would require optimization for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for xanthone-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.

SIRT2 Fluorometric Activity Assay

This protocol is adapted from commercially available kits and published methodologies for measuring the deacetylase activity of SIRT2.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

NAD⁺ solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of SIRT2 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the SIRT2 enzyme.

-

Initiation of Reaction: Start the reaction by adding the NAD⁺ and fluorogenic substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

-

Measurement: Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the fluorescence signal to stabilize. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm, depending on the substrate).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the SIRT2 fluorometric activity assay.

Western Blot for α-Tubulin Acetylation

This protocol outlines a general procedure to assess the effect of this compound on the acetylation of α-tubulin, a known substrate of SIRT2, in a cellular context.

Objective: To determine if this compound increases the acetylation of α-tubulin in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Signaling Pathways

SIRT2 is involved in numerous cellular signaling pathways. One well-characterized pathway involves the deacetylation of the transcription factor FOXO1, which in turn affects the activity of PPARγ, a key regulator of adipogenesis. Inhibition of SIRT2 is expected to increase the acetylation of FOXO1, leading to its decreased ability to repress PPARγ, thereby promoting adipogenesis.

Caption: The SIRT2-FOXO1-PPARγ signaling pathway.

In this pathway, SIRT2 deacetylates FOXO1.[3][4][5] Deacetylated FOXO1 can then bind to and repress the transcriptional activity of PPARγ.[5] By inhibiting SIRT2, this compound is predicted to increase the levels of acetylated FOXO1, which is less effective at repressing PPARγ. This would lead to increased PPARγ activity and subsequent promotion of adipogenesis.[3][4][5]

References

- 1. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Islamic University Journal of Applied Sciences (JESC) Journal [jesc.iu.edu.sa]

- 4. biorxiv.org [biorxiv.org]

- 5. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

Sirt2-IN-12: A Technical Overview of IC50 Determination and Cellular Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SIRT2 inhibitor, Sirt2-IN-12, with a focus on its half-maximal inhibitory concentration (IC50) value determination. This document details the experimental protocols utilized in characterizing the inhibitory potential of this compound and explores its role within relevant cellular signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against Sirtuin 2 (SIRT2) has been quantified, though conflicting IC50 values have been reported in the literature and commercial datasheets. A summary of the available data is presented below for comparative analysis.

| Compound Name | Reported IC50 Value (µM) | Source | Notes |

| This compound | 50 | Commercial Supplier | Also referred to as Compound 3. |

| Compound 3 | 14 | Research Publication[1] | Identified as a quercetin-based derivative. |

This discrepancy highlights the importance of consulting primary literature and considering the specific experimental conditions under which these values were determined.

Experimental Protocols for IC50 Determination

The determination of the IC50 value for a SIRT2 inhibitor like this compound typically involves a fluorogenic enzymatic assay. This assay measures the residual deacetylase activity of SIRT2 in the presence of varying concentrations of the inhibitor.

Principle of the Fluorogenic SIRT2 Activity Assay

The assay relies on a fluorogenic substrate, often an acetylated peptide, which upon deacetylation by SIRT2 becomes susceptible to a developing enzyme (e.g., trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the SIRT2 activity.

Materials and Reagents

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC))

-

Nicotinamide adenine dinucleotide (NAD+) (as a co-substrate for SIRT2)

-

This compound (or the test inhibitor)

-

Assay Buffer (typically Tris-based with salts and a reducing agent)

-

Developing solution (containing a protease like trypsin and a SIRT inhibitor like nicotinamide to stop the reaction)

-

96-well black microplates

-

Fluorescence microplate reader

General Assay Protocol

-

Reagent Preparation : Prepare a dilution series of this compound in assay buffer. Prepare working solutions of recombinant SIRT2, fluorogenic substrate, and NAD+.

-

Reaction Setup : To the wells of a 96-well plate, add the assay buffer, the SIRT2 substrate, and NAD+.

-

Inhibitor Addition : Add the serially diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no SIRT2 enzyme).

-

Enzyme Addition : Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the negative control.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Development : Stop the enzymatic reaction and develop the fluorescent signal by adding the developing solution to each well.

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Data Analysis : Calculate the percentage of SIRT2 inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3][4][5][6]

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in this compound characterization and its mechanism of action, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by SIRT2.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 value of this compound.

SIRT2 Signaling Pathway: Regulation of Microtubule Dynamics

SIRT2 is a key regulator of microtubule stability through its deacetylation of α-tubulin. Inhibition of SIRT2, for instance by this compound, is expected to increase the acetylation of α-tubulin, leading to more stable microtubules. This has implications for cell division, migration, and intracellular transport.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 6. epigentek.com [epigentek.com]

Sirt2-IN-12: A Technical Guide to SIRT2 Protein Binding Affinity and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Sirt2-IN-12 to the Sirtuin 2 (SIRT2) protein. It includes a compilation of quantitative binding data, detailed experimental protocols for assessing SIRT2 inhibition, and a visualization of the key signaling pathways influenced by SIRT2. This document is intended to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Quantitative Binding Affinity of SIRT2 Inhibitors

This compound, also referred to as compound 12 in some literature, is a selective inhibitor of SIRT2.[1] The binding affinity of SIRT2 inhibitors is commonly quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The following table summarizes the available quantitative data for this compound and other relevant SIRT2 inhibitors for comparative purposes.

| Inhibitor | Assay Type | Substrate | IC50 | Ki | Kd | Reference(s) |

| This compound (compound 12) | Biochemical (Fluorometric) | Not Specified | 1.3 µM | Not Reported | Not Reported | [1] |

| AEM2 | Biochemical | MAL peptide | 3.8 µM | Not Reported | Not Reported | [2] |

| AGK2 | Biochemical | Fluorophore-labelled acetyl-lysine | 3.5 µM | Not Reported | Not Reported | [3] |

| SirReal2 | Biochemical | Fluorophore-labelled acetyl-lysine | 140 nM | Not Reported | Not Reported | [1] |

| Thiomyristoyl (TM) | Biochemical (HPLC) | Acetylated peptide | 38 nM | Not Reported | Not Reported | [4] |

Experimental Protocols for Assessing SIRT2 Inhibition

The determination of SIRT2 inhibitor potency and mechanism of action relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro Biochemical Inhibition Assays

This assay continuously monitors the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Ac-ETDKmyr-AMC)

-

This compound or other test inhibitors

-

NAD+

-

Trypsin

-

Assay Buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[5]

-

96-well black microtiter plates

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, SIRT2 enzyme (final concentration e.g., 40 nM), and the test inhibitor at various concentrations.[5]

-

Initiate the reaction by adding the fluorogenic substrate (final concentration e.g., 10 µM) and NAD+ (final concentration e.g., 200 µM).[5]

-

Immediately after substrate addition, add trypsin (final concentration e.g., 20 ng/µL).[5]

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 60 minutes at 25°C) using a fluorescence plate reader.[5] The excitation and emission wavelengths will depend on the specific fluorophore used.

-

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

This endpoint assay quantifies the formation of the deacetylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human SIRT2 enzyme

-

Acetylated peptide substrate (e.g., H3K9ac)

-

This compound or other test inhibitors

-

NAD+

-

Assay Buffer (e.g., Tris-based buffer, pH 8.0)[5]

-

Quenching solution (e.g., ice-cold MeOH/HCOOH)[5]

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a low-binding 96-well plate, combine the SIRT2 enzyme (final concentration e.g., 20 nM), the acetylated substrate (final concentration e.g., 50 µM), and the test inhibitor at various concentrations.[5]

-

Initiate the reaction by adding NAD+ (final concentration e.g., 500 µM).[5]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-45 minutes).[5]

-

Stop the reaction by adding the quenching solution.[5]

-

Analyze the samples by HPLC to separate and quantify the acetylated substrate and the deacetylated product.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Target Engagement Assays

This assay measures the binding of an inhibitor to the SIRT2 protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Cells expressing a NanoLuc®-SIRT2 fusion protein

-

NanoBRET™ tracer specific for SIRT2

-

This compound or other test inhibitors

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

96-well white microtiter plates

Procedure:

-

Seed the NanoLuc®-SIRT2 expressing cells in a 96-well plate and incubate overnight.

-

Prepare a dilution series of the test inhibitor.

-

Add the test inhibitor and the NanoBRET™ tracer to the cells in Opti-MEM®.

-

Incubate for a specified period to allow for binding equilibrium to be reached.

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the inhibitor concentration to determine the cellular IC50 value.

This method assesses the thermal stabilization of SIRT2 upon ligand binding in cells or tissue lysates.

Materials:

-

Cells or tissue expressing SIRT2

-

This compound or other test inhibitors

-

Lysis buffer

-

Antibodies specific for SIRT2

-

Western blotting or ELISA reagents

Procedure:

-

Treat cells or tissue lysates with the test inhibitor or vehicle control.

-

Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes).[6]

-

Lyse the cells (if not already lysed) and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble SIRT2 in each sample using Western blotting or ELISA.

-

Plot the amount of soluble SIRT2 as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

SIRT2 Signaling Pathways and Experimental Workflows

SIRT2 is a predominantly cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolism, and the response to cellular stress.[5][7] Its dysregulation has been implicated in cancer and neurodegenerative diseases.[8]

Key SIRT2 Signaling Pathways

The following diagram illustrates the central role of SIRT2 in cellular signaling. SIRT2 is regulated by upstream signals such as nutrient availability (affecting NAD+ levels) and cell cycle kinases. Downstream, SIRT2 deacetylates a variety of substrates, influencing their activity and leading to diverse cellular outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 4. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Sirt2 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction